2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
Description
2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate (hereafter referred to by its systematic name) is a specialized organosulfur compound characterized by a tert-butoxycarbonyl (Boc)-protected amine group linked to a branched 2-methylpropyl chain, which is further esterified with a methanesulfonate group. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the methanesulfonate (mesyl) group’s role as a polar leaving group. The Boc group provides steric protection for the amine, making the compound valuable in peptide synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-9(2,3)16-8(12)11-10(4,5)7-15-17(6,13)14/h7H2,1-6H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOJYBBCUVRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate, also known by its chemical identifier CID 11659022, is a compound that has garnered interest in biochemical research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a methanesulfonate group attached to a tert-butoxycarbonyl amino group. Its molecular formula is , and it has a molecular weight of approximately 253.35 g/mol. The presence of the methanesulfonate moiety suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
- Antimicrobial Activity : Some studies indicate that methanesulfonate derivatives exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, suggesting that this compound may also possess enzyme-inhibiting capabilities.
- Cellular Effects : Preliminary studies have indicated that related compounds can affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Data Table: Biological Activities and Findings
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various methanesulfonate derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Enzyme Inhibition
A comparative analysis of enzyme inhibition revealed that the compound inhibited serine proteases with an IC50 value of 50 µM. This suggests potential utility in therapeutic applications targeting protease-related diseases.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. For instance, an investigation into its metabolic pathways revealed that it undergoes hydrolysis in biological systems, leading to the release of active metabolites that may contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (2S)-2-[(tert-Butoxycarbonyl)amino]propyl Methanesulfonate
A closely related compound, (2S)-2-[(tert-Butoxycarbonyl)amino]propyl methanesulfonate (), shares the Boc-protected amine and mesyl group but differs in stereochemistry and backbone structure. Key distinctions include:
- Branching vs. Linear Chain : The target compound features a 2-methylpropyl (neopentyl) backbone, introducing greater steric hindrance compared to the linear propyl chain in the (2S)-stereoisomer. This reduces nucleophilic substitution rates in the neopentyl derivative.
- Stereochemical Influence : The (2S)-configuration in ’s compound may enhance enantioselectivity in chiral synthesis, whereas the target compound’s lack of stereocenters simplifies synthetic pathways but limits applications in asymmetric catalysis.
- Stability : Both compounds exhibit acid-labile Boc protection, but the neopentyl group in the target compound improves thermal stability due to reduced conformational flexibility .
Table 1: Structural and Functional Comparison
Functional Group Analogues in Agrochemicals
For example:
- Metsulfuron-methyl (): A sulfonylurea herbicide containing a mesyl group and carbamate linkage. Unlike the target compound, metsulfuron-methyl’s triazine ring and sulfonylurea moiety enable herbicidal activity via acetolactate synthase inhibition.
- Monocrotophos (): An organophosphate insecticide with a phosphate ester group. While both compounds feature polar leaving groups, monocrotophos’s phosphate backbone enables acetylcholinesterase inhibition, contrasting with the target compound’s synthetic utility.
Key Differences:
- Applications : The target compound is primarily a synthetic intermediate, whereas agrochemical analogues like metsulfuron-methyl are bioactive end-products.
- Reactivity : Sulfonate esters in agrochemicals often undergo hydrolysis or enzymatic activation, while the Boc-protected amine in the target compound requires acidic deprotection for further functionalization.
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s neopentyl backbone and Boc protection make it ideal for generating sterically hindered amines in peptide mimetics, as demonstrated in recent solid-phase synthesis studies.
- Stability Studies : Comparative thermogravimetric analysis (TGA) shows the target compound decomposes at 220°C, versus 195°C for the (2S)-stereoisomer, highlighting its robustness in high-temperature reactions .
- Limitations : Its steric bulk reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL), necessitating organic solvents like DMF or THF for reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
